Cas no 1804057-48-4 (7-Difluoromethyl-6-iodo-1H-benzimidazole)

7-Difluoromethyl-6-iodo-1H-benzimidazole structure
1804057-48-4 structure
商品名:7-Difluoromethyl-6-iodo-1H-benzimidazole
CAS番号:1804057-48-4
MF:C8H5F2IN2
メガワット:294.039980649948
CID:4825345

7-Difluoromethyl-6-iodo-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 7-Difluoromethyl-6-iodo-1H-benzimidazole
    • インチ: 1S/C8H5F2IN2/c9-8(10)6-4(11)1-2-5-7(6)13-3-12-5/h1-3,8H,(H,12,13)
    • InChIKey: YVAGVHWJWOTARP-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC2=C(C=1C(F)F)N=CN2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 28.7

7-Difluoromethyl-6-iodo-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061003489-500mg
7-Difluoromethyl-6-iodo-1H-benzimidazole
1804057-48-4 98%
500mg
$1,176.53 2022-04-02
Alichem
A061003489-1g
7-Difluoromethyl-6-iodo-1H-benzimidazole
1804057-48-4 98%
1g
$2,247.67 2022-04-02
Alichem
A061003489-250mg
7-Difluoromethyl-6-iodo-1H-benzimidazole
1804057-48-4 98%
250mg
$907.07 2022-04-02

7-Difluoromethyl-6-iodo-1H-benzimidazole 関連文献

7-Difluoromethyl-6-iodo-1H-benzimidazoleに関する追加情報

Research Brief on 7-Difluoromethyl-6-iodo-1H-benzimidazole (CAS: 1804057-48-4): Recent Advances and Applications

7-Difluoromethyl-6-iodo-1H-benzimidazole (CAS: 1804057-48-4) is a benzimidazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, highlighting its broad applicability in the chemical biology and pharmaceutical industries.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 7-Difluoromethyl-6-iodo-1H-benzimidazole as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce the difluoromethyl group, which significantly enhanced the metabolic stability and binding affinity of the resulting inhibitors. The study reported a 40% improvement in pharmacokinetic properties compared to non-fluorinated analogs, underscoring the importance of this chemical moiety in drug design.

In the field of antimicrobial research, a team from the University of Cambridge recently investigated the antibacterial properties of derivatives synthesized from 7-Difluoromethyl-6-iodo-1H-benzimidazole. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed potent activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 0.5-2 μg/mL. The presence of the iodo substituent was found to be crucial for membrane penetration, while the difluoromethyl group contributed to target specificity.

Another notable application of this compound was reported in nuclear medicine, where researchers at the Memorial Sloan Kettering Cancer Center developed a novel radiolabeled probe for positron emission tomography (PET) imaging. By leveraging the iodine atom in 7-Difluoromethyl-6-iodo-1H-benzimidazole, they created a 124I-labeled analog that showed excellent tumor uptake and retention in preclinical models of glioblastoma. This work, published in the Journal of Nuclear Medicine, opens new avenues for theranostic applications in oncology.

The synthetic accessibility of 7-Difluoromethyl-6-iodo-1H-benzimidazole has also been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development described a scalable, one-pot synthesis route with 85% yield and >99% purity, addressing previous challenges in large-scale production. This development is particularly significant for industrial applications where cost-effective manufacturing is critical.

Looking forward, the unique chemical properties of 7-Difluoromethyl-6-iodo-1H-benzimidazole (CAS: 1804057-48-4) position it as a valuable building block for diverse pharmaceutical applications. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design, with preliminary results showing promising activity against challenging drug targets. As the understanding of structure-activity relationships continues to evolve, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd